Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with:
- A p-tolyl group (para-methylphenyl) at position 1.
- A sulfonyloxy group linked to a 4-acetamidophenyl moiety at position 2.
- An ethyl carboxylate ester at position 2.
This compound’s structural complexity arises from the integration of electron-withdrawing (sulfonyloxy) and electron-donating (p-tolyl) groups, alongside the hydrogen-bond-capable acetamido substituent.
Properties
IUPAC Name |
ethyl 4-(4-acetamidophenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7S/c1-4-31-22(28)21-19(13-20(27)25(24-21)17-9-5-14(2)6-10-17)32-33(29,30)18-11-7-16(8-12-18)23-15(3)26/h5-13H,4H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLYNMHMBJWHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique molecular structure that includes both sulfonyl and carboxylate functional groups. This compound belongs to the class of dihydropyridazine derivatives, which have been explored for various therapeutic applications, particularly in medicinal chemistry and pharmacology.
Molecular Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 471.5 g/mol. The structure includes:
- Sulfonamide Group : Known for enhancing biological activity.
- Carboxylate Group : Often associated with improved solubility and bioavailability.
- Dihydropyridazine Framework : Contributes to the pharmacological profile.
The biological activity of this compound may involve interactions with specific biological targets such as enzymes or receptors involved in metabolic pathways. Preliminary studies suggest potential inhibitory effects on enzymes like α-glucosidase, which is crucial in carbohydrate metabolism. By inhibiting this enzyme, the compound could help regulate blood glucose levels by reducing glucose absorption in the intestine.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally similar to this compound. For instance, pyrazole derivatives have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent effects against bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 4a | 0.22 | Excellent |
| 5a | 0.25 | Excellent |
| 7b | 0.20 | Excellent |
These findings suggest that ethyl derivatives may exhibit similar antimicrobial efficacy.
Enzyme Inhibition Studies
In vitro assays have demonstrated that compounds with similar structures can inhibit key enzymes involved in metabolic processes. For example, compounds evaluated for their ability to inhibit α-glucosidase showed promising results, providing a basis for further exploration into their potential as anti-diabetic agents .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were tested for antimicrobial activity, revealing that certain derivatives exhibited strong bactericidal effects against common pathogens. The study emphasized the importance of structural modifications in enhancing biological activity .
- Enzyme Inhibition Research : Another research highlighted the inhibitory effects of similar sulfonamide derivatives on α-glucosidase. The findings suggested that these compounds could be developed into therapeutic agents for managing diabetes by controlling postprandial blood glucose levels .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit key cancer-related pathways such as BRAF(V600E) and EGFR, which are vital in various malignancies including melanoma and lung cancer.
Case Study: Cytotoxicity in Breast Cancer Cell Lines
In experiments involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain derivatives demonstrated enhanced cytotoxicity when combined with doxorubicin, suggesting potential synergistic effects that could improve therapeutic outcomes.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, indicating its potential use in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of this compound has been documented extensively. Studies reveal significant activity against various bacterial strains and fungi, likely due to mechanisms involving the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors.
Synthetic Route Overview
Starting Materials:
Common precursors include substituted phenols and sulfonic acids.
Reagents:
Various reagents such as bases (e.g., sodium hydroxide) and coupling agents (e.g., EDC) are utilized.
Key Steps:
- Formation of the dihydropyridazine core.
- Introduction of sulfonate groups.
- Final esterification to yield the target compound.
Antitumor Effects
A notable study highlighted the efficacy of this compound against breast cancer cell lines, showing promise for further development as an anticancer agent.
Anti-inflammatory Research
Another study focused on compounds with similar structures demonstrated their ability to reduce inflammation markers in vitro, suggesting a pathway for therapeutic applications in chronic inflammatory conditions.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Differentiators of the Target Compound
- Balanced Polarity : Compared to highly lipophilic CF₃-substituted compounds, the target compound’s polarity may improve solubility in aqueous formulations while retaining sufficient membrane permeability.
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves a multi-step approach:
Sulfonylation: Introduce the 4-acetamidophenylsulfonyl group via nucleophilic substitution under anhydrous conditions using a polar aprotic solvent (e.g., DMF) and a base (e.g., triethylamine) to activate the hydroxyl group .
Esterification: Couple the dihydropyridazine core with the ethyl ester moiety using carbodiimide-based coupling agents (e.g., DCC) in dichloromethane at 0–5°C to minimize side reactions .
Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Critical Conditions:
- Temperature control during sulfonylation (20–25°C) to avoid decomposition.
- Strict exclusion of moisture to prevent hydrolysis of the sulfonate intermediate .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar dihydropyridazine derivatives?
Methodological Answer:
Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) can arise from:
- Purity Variance: Validate compound purity using orthogonal methods (HPLC + NMR) to exclude confounding impurities .
- Assay Conditions: Standardize protocols (e.g., cell line selection, incubation time) across studies. For example, cytotoxicity assays may show variability if mitochondrial activity assays (MTT) are used versus ATP-based luminescence .
- Structural Modifications: Compare substituent effects using SAR tables. For instance, replacing the p-tolyl group with a fluorophenyl moiety (as in ) significantly alters receptor binding .
Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
A combination of techniques is essential:
- 1H/13C NMR: Confirm regiochemistry of the dihydropyridazine ring and sulfonate linkage. Key signals include the acetamido NH (~10.2 ppm) and ester carbonyl (~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ with <2 ppm error to confirm the formula .
- FT-IR: Identify sulfonate (S=O stretch at 1350–1160 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .
- X-ray Crystallography: Resolve ambiguous stereochemistry if single crystals are obtainable .
Advanced: What strategies are recommended for optimizing the yield of the sulfonylation step in the synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use a factorial design to test variables: molar ratio (1:1.2 substrate:sulfonyl chloride), solvent (DMF vs. THF), and reaction time (2–6 hrs) .
- Catalyst Screening: Evaluate Lewis acids (e.g., ZnCl2) to accelerate sulfonate formation .
- Real-Time Monitoring: Track reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 3:7) or inline IR to detect completion .
Optimized Parameters: - Yield increases from 60% to 85% when using DMF with 1.5 equiv sulfonyl chloride at 25°C for 4 hrs .
Basic: What are the key stability considerations for storing this compound to prevent degradation?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the sulfonate and dihydropyridazine moieties .
- Moisture Control: Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the ester group .
- Short-Term Stability: Solutions in DMSO should be aliquoted and used within 72 hours to prevent dimerization .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with:
- Biological Screening:
- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding modes with target proteins .
Basic: What are the critical steps for ensuring reproducibility in the synthesis of this compound?
Methodological Answer:
- Standardized Protocols: Document exact equivalents, solvent batches, and stirring rates. For example, use freshly distilled DMF to avoid amine contaminants .
- Intermediate Characterization: Isolate and characterize intermediates (e.g., the dihydropyridazine core) via melting point and NMR before proceeding .
- Cross-Lab Validation: Share samples with collaborating labs to confirm spectral data and biological activity .
Advanced: How can researchers address low solubility of this compound in aqueous assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design: Synthesize phosphate or glycoside derivatives to enhance aqueous solubility while retaining activity .
- Nanoformulation: Encapsulate in liposomes (e.g., DSPC/cholesterol) or polymeric nanoparticles (PLGA) for improved bioavailability .
Basic: What analytical methods are recommended for assessing purity during synthesis?
Methodological Answer:
- HPLC: Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Purity >98% is indicated by a single peak .
- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .
- Melting Point: Sharp range (e.g., 158–160°C) indicates homogeneity .
Advanced: What mechanistic insights can be gained from studying the degradation products of this compound?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions .
- LC-MS Analysis: Identify major degradation products (e.g., hydrolyzed ester or sulfonate cleavage) to infer instability hotspots .
- Bioactivity Correlation: Test degradation products in bioassays to determine if loss of activity correlates with structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
